molecular formula C27H24N4O3S B2447203 N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536707-43-4

N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2447203
CAS No.: 536707-43-4
M. Wt: 484.57
InChI Key: DDNLPANJHWLQTI-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C27H24N4O3S and its molecular weight is 484.57. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S/c1-16-8-13-21(17(2)14-16)28-23(32)15-35-27-30-24-20-6-4-5-7-22(20)29-25(24)26(33)31(27)18-9-11-19(34-3)12-10-18/h4-14,29H,15H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNLPANJHWLQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC5=CC=CC=C53)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-Dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex heterocyclic compound with potential biological activities. Its structural components suggest possible interactions with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure

The compound is characterized by the following structural features:

  • Molecular Formula : C27H27N3O3S2
  • Molecular Weight : 505.65 g/mol
  • CAS Number : 476485-68-4

Biological Activity Overview

Research indicates that compounds containing pyrimidine and thiazole moieties often exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. The specific compound has been studied for its potential efficacy against various pathogens and cancer cell lines.

Antimicrobial Activity

The presence of the pyrimidine nucleus in this compound is crucial for its antimicrobial activity. Studies have shown that derivatives of pyrimidine can exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria. For instance:

  • A derivative similar to this compound demonstrated a minimum inhibitory concentration (MIC) of 66 µM against Staphylococcus aureus .
  • Other pyrimidine derivatives have shown comparable or superior activity to standard antibiotics like ciprofloxacin .

Anticancer Potential

The thiazole ring and the overall structure contribute to the cytotoxic properties of the compound. Research has indicated that:

  • Compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .
  • The substitution patterns on the phenyl rings are critical; specifically, methyl groups at certain positions enhance activity against cancer cells .

Case Studies and Research Findings

  • Antibacterial Activity Assessment :
    • In vitro studies demonstrated that compounds derived from similar structures exhibited high antibacterial activity against E. coli, Bacillus subtilis, and Candida albicans. The presence of methoxy groups was linked to increased efficacy .
  • Anticancer Efficacy :
    • A study evaluated several thiazole-containing compounds, revealing that those with dimethyl substitutions showed enhanced activity against breast cancer cell lines . The structure-activity relationship (SAR) indicated that specific substituents significantly influence cytotoxicity.
  • Mechanism of Action :
    • The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or pathways critical for bacterial survival or cancer cell proliferation. For instance, interactions with DNA or RNA synthesis pathways are common among heterocyclic compounds .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
Pyrimidine Derivative AAntibacterialStaphylococcus aureus66 µM
Thiazole Compound BAnticancerBreast Cancer Cell Line< 1 µM
Methoxy-substituted Pyrimidine CAntifungalCandida albicans25 µg/mL

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits several promising biological activities:

Antimicrobial Activity

Compounds similar to N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide have shown significant antimicrobial effects against various pathogens. Studies have reported efficacy against:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

These findings suggest potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Anti-inflammatory Effects

The compound has been studied for its ability to modulate inflammatory responses. Research indicates that it can influence cytokine production, specifically the release of interleukin-6 (IL-6), in immune cells such as dendritic cells. This modulation can be beneficial in treating inflammatory diseases and conditions.

Antitumor Activity

Preliminary studies indicate that this compound may possess antitumor properties. It appears to induce apoptosis (programmed cell death) in cancer cells through interactions with cellular pathways involved in tumor growth. This suggests potential applications in cancer therapy.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the molecular structure can enhance efficacy and reduce toxicity. Key factors influencing activity include:

  • Substituent Positioning : The placement of functional groups can significantly impact binding affinity and selectivity for biological targets.
  • Molecular Flexibility : The ability of the molecule to adopt different conformations may influence its interaction with enzymes or receptors.

Case Studies

Several case studies have documented the applications of this compound in various research settings:

  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of derivatives based on this compound against clinical isolates of resistant bacteria, showing promising results that warrant further exploration.
  • Cytokine Modulation : Research involving murine models demonstrated that treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines, suggesting its potential use in therapeutic interventions for autoimmune diseases.
  • Cancer Cell Apoptosis : In vitro studies have shown that this compound can effectively induce apoptosis in specific cancer cell lines, highlighting its potential role as an antitumor agent.

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Staphylococcus aureus, E. coli, Candida albicans
Anti-inflammatoryModulates IL-6 release in dendritic cells
AntitumorInduces apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide?

  • Methodology : The compound can be synthesized via oxidation of precursor pyrimidoindole derivatives using 3-chloroperoxybenzoic acid in a methanol:chloroform (1:1) solvent system at 45°C. Incomplete oxidation may yield sulfoxide or sulfone derivatives, necessitating purification via column chromatography .
  • Key Steps :

  • Thioether formation via nucleophilic substitution of pyrimidoindole thiols with chloroacetamide derivatives.
  • Solvent optimization (e.g., DMF for coupling reactions) to minimize side products .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm regiochemistry of the pyrimidoindole core and substitution patterns on acetamide.
  • Mass Spectrometry (HRMS) : Verify molecular weight and purity.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .

Q. What are the primary biological targets associated with this compound?

  • Evidence : Structural analogs (e.g., pyrimido[5,4-b]indoles) exhibit selective binding to Toll-Like Receptor 4 (TLR4), modulating innate immune responses. Activity is influenced by substituents on the phenyl ring (e.g., methoxy groups) and the oxidation state of the sulfur atom (thio vs. sulfone) .

Advanced Research Questions

Q. How can the TLR4 binding affinity of this compound be optimized experimentally?

  • Strategies :

  • Substituent Variation : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance hydrogen bonding with TLR4’s hydrophobic pocket.
  • Sulfur Oxidation : Convert thioether to sulfone to improve solubility and binding kinetics (e.g., compound 2 in showed higher activity than sulfoxide analog 3).
    • Assays :
  • HEK-Blue™ hTLR4 Reporter Cells : Quantify NF-κB activation via SEAP secretion.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics .

Q. What experimental designs are recommended for in vivo pharmacokinetic studies?

  • Model Systems :

  • Rodent Models : Administer compound intravenously (1–5 mg/kg) in Wistar albino mice to assess bioavailability, plasma half-life, and tissue distribution.
    • Parameters :
  • LC-MS/MS : Quantify compound levels in plasma and organs.
  • Cytokine Profiling : Monitor IL-6 and TNF-α levels to correlate pharmacokinetics with immunomodulatory effects .

Q. How should researchers address contradictions in activity data between synthetic batches?

  • Root Cause Analysis :

  • Purity Assessment : Use HPLC to detect trace impurities (e.g., sulfoxide byproducts) that may antagonize TLR4 .
  • Crystallographic Analysis : Confirm batch-to-batch consistency in stereochemistry .
    • Mitigation :
  • Controlled Oxidation : Optimize reaction time and stoichiometry of oxidizing agents (e.g., 3-chloroperoxybenzoic acid) to ensure complete conversion to the desired sulfur oxidation state .

Q. What methodologies are effective for evaluating toxicity in preclinical studies?

  • In Vitro Screening :

  • Ames Test : Assess mutagenicity using Salmonella typhimurium strains.
  • Hepatotoxicity Assays : Measure ALT/AST release in HepG2 cells.
    • In Vivo Models :
  • Acute Toxicity : Administer escalating doses (10–100 mg/kg) in mice, monitoring weight loss and organ histopathology .

Methodological Considerations

  • Synthetic Reproducibility : Use anhydrous DMF for coupling reactions to minimize hydrolysis of acetamide intermediates .
  • Data Interpretation : Correlate TLR4 activation (IC50 values) with substituent Hammett constants to guide SAR .

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